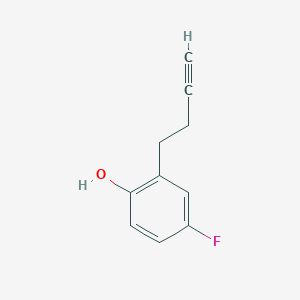

2-(3-Butyn-1-yl)-4-fluorophenol

Description

Historical Context and Initial Academic Interest in Fluorinated Phenols and Alkynes

The academic pursuit of fluorinated organic compounds began in earnest in the mid-20th century, driven by the unique properties that fluorine atoms impart to molecules. googleapis.commdpi.com The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics, including its acidity, lipophilicity, and metabolic stability. googleapis.com Early research into fluorinated phenols was often associated with the development of agrochemicals and pharmaceuticals, where the strategic placement of a fluorine atom could lead to enhanced efficacy and a more desirable pharmacokinetic profile. googleapis.commdpi.com The development of various fluorinating agents over the years has made the synthesis of specifically substituted fluorophenols more accessible to the broader scientific community. mdpi.com

Concurrently, alkynes have long been recognized as fundamental building blocks in organic synthesis. sigmaaldrich.com Their linear geometry and the high electron density of the carbon-carbon triple bond make them reactive in a variety of transformations. sigmaaldrich.comsmolecule.com The advent of "click chemistry," a concept introduced by K. Barry Sharpless, brought terminal alkynes to the forefront of molecular design. sit.edu.cnchemicalbook.comresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, allows for the efficient and specific formation of triazoles, which are valuable linkers in drug discovery, bioconjugation, and materials science. sit.edu.cnresearchgate.netgoogle.com This has spurred significant academic interest in synthesizing molecules that contain a terminal alkyne for subsequent modification.

Chemical Significance of Phenolic and Alkyne Moieties in Molecular Design and Transformations

The chemical significance of 2-(3-Butyn-1-yl)-4-fluorophenol lies in the synergistic potential of its phenolic and alkyne functionalities. The phenolic hydroxyl group can act as a hydrogen bond donor and a proton source, and it can be readily deprotonated to form a phenoxide, a potent nucleophile. wikipedia.org The fluorine atom at the para position influences the acidity of the phenol (B47542) and can participate in specific interactions with biological targets. sit.edu.cn

The terminal alkyne, or butynyl group, is a particularly valuable handle for a wide array of chemical transformations. smolecule.com Beyond its role in click chemistry, the alkyne can undergo:

Sonogashira coupling: A cross-coupling reaction to form new carbon-carbon bonds with aryl or vinyl halides. sit.edu.cn

Alkynylation: The addition of the acetylide to a carbonyl group to form a propargylic alcohol. thieme-connect.de

Hydration: To produce ketones. google.com

Reduction: To yield the corresponding alkene or alkane.

Cycloaddition reactions: Beyond the CuAAC, alkynes can participate in various other cycloadditions to construct complex ring systems.

The ortho-positioning of the butynyl group relative to the hydroxyl group on the phenol ring can also lead to unique reactivity, potentially enabling intramolecular reactions to form heterocyclic structures.

Current Research Trajectories and Academic Relevance of this compound Derivatives

While extensive academic literature specifically on this compound is not yet widespread, its structural motifs suggest several promising research directions. Its derivatives are of interest as intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. sit.edu.cnmdpi.com

Patent literature reveals that structurally similar compounds, where a fluorophenol core is functionalized with an alkynyl side chain, are precursors to herbicidal agents. wikipedia.orgmdpi.com For example, derivatives of 5-amino-2-chloro-4-fluorophenol (B1329930) have been reacted with alkynyl tosylates to create new chemical entities with potential biological activity. wikipedia.org This suggests that this compound could serve as a key intermediate for the synthesis of novel bioactive compounds.

Furthermore, the presence of both a nucleophilic phenol and a reactive alkyne in the same molecule opens up possibilities for the synthesis of novel polymers and materials. The alkyne can be used as a point of polymerization or as a site for post-polymerization modification via click chemistry. The fluorophenol unit can impart desirable properties such as thermal stability and specific electronic characteristics to the resulting materials.

The synthesis of polyfluorinated o-hydroxyacetophenones from [(triisopropylsilyl)ethynyl]phenols highlights a potential transformation pathway for ortho-alkynyl phenols, leading to precursors for polyfluorinated O-heterocycles. google.com This indicates a potential application for this compound in the synthesis of complex fluorinated heterocyclic compounds.

Below is a table summarizing the basic properties of the title compound:

| Property | Value |

| Chemical Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 2-(But-3-yn-1-yl)-4-fluorophenol |

| CAS Number | 783332-58-1 |

A table of related compounds and their applications is provided below:

| Compound Name | Key Structural Features | Reported Application/Significance |

| 5-Amino-2-chloro-4-fluorophenol | Aminofluorophenol | Intermediate for herbicides wikipedia.org |

| 3N-{2-fluoro-4-chloro-5-(1-butyn-3-yl)oxyphenyl}-5-isopropylidene-1,3-oxazolidine-2,4-dione | Fluorophenyl ether with an oxazolidinedione moiety | Herbicidal activity mdpi.com |

| 4-((4-(Trifluoromethoxy)phenyl)ethynyl)phenyl-4-(trifluoromethoxy)benzoate | Tolane structure with trifluoromethoxy groups | Liquid crystal materials |

| (2S,5S)-trans-5-(4-Fluorophenoxymethyl)-2-(1-N-hydroxy-ureidyl-3-butyn-4-yl)-tetrahydrofuran | Fluorophenoxymethyl and butynyl side chains on a tetrahydrofuran (B95107) core | Potent 5-lipoxygenase inhibitor smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2-but-3-ynyl-4-fluorophenol |

InChI |

InChI=1S/C10H9FO/c1-2-3-4-8-7-9(11)5-6-10(8)12/h1,5-7,12H,3-4H2 |

InChI Key |

BPMYMLHRRXRSBF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1=C(C=CC(=C1)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for the Preparation of 2 3 Butyn 1 Yl 4 Fluorophenol

Retrosynthetic Deconstruction and Strategic Disconnection Points for 2-(3-Butyn-1-yl)-4-fluorophenol

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by breaking down a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points involve the carbon-carbon bond between the aromatic ring and the butynyl side chain.

Two main retrosynthetic strategies emerge:

Strategy A: Aryl-Alkyne Bond Formation. This approach disconnects the C(sp²)-C(sp) bond, leading to a 4-fluorophenol (B42351) derivative and a four-carbon alkyne synthon. This is the most direct and convergent approach, relying on well-established cross-coupling methodologies. The key challenge lies in achieving the desired ortho-regioselectivity on the phenol (B47542) ring. This leads to precursors such as a di-substituted 4-fluorophenol (e.g., with a halogen at the 2-position) and 3-butyn-1-ol (B147353) or a derivative.

Strategy B: Side Chain Construction on the Phenol Core. This strategy involves the initial installation of a simpler four-carbon chain at the ortho position of 4-fluorophenol, which is then chemically modified to introduce the terminal alkyne. A common approach is the Claisen rearrangement of an allyl ether, which reliably installs an allyl group at the ortho position. organic-chemistry.orgmasterorganicchemistry.com Subsequent manipulation of the allyl group, for instance, through isomerization and oxidation followed by a Corey-Fuchs or Seyferth-Gilbert homologation, would yield the desired butynyl group. This multi-step approach, while potentially longer, can offer excellent control over regioselectivity.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a convergent and efficient manner. Metal-catalyzed reactions are at the forefront of these strategies, offering powerful tools for forming the key aryl-alkynyl bond.

Metal-Catalyzed Coupling Reactions for Aryl-Alkynyl and Phenol Functionalization

The direct coupling of an alkyne with a phenol derivative is a highly attractive method for synthesizing this compound. Palladium and copper catalysts are the workhorses for such transformations.

The Sonogashira coupling is a preeminent method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. acs.orglibretexts.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-halo-4-fluorophenol with a suitable butyne derivative.

A plausible route would start with the regioselective halogenation (e.g., bromination or iodination) of 4-fluorophenol at the ortho position to the hydroxyl group. The resulting 2-bromo- or 2-iodo-4-fluorophenol would then be subjected to a Sonogashira coupling with a terminal alkyne such as 3-butyn-1-ol or a protected version. The reactivity of the aryl halide is a critical factor, with iodides generally being more reactive than bromides. acs.org

Table 1: General Conditions for Palladium-Catalyzed Sonogashira Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyzes the oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. |

| Base | Et₃N, i-Pr₂NH, Piperidine | Neutralizes the hydrogen halide byproduct and facilitates alkyne deprotonation. |

| Solvent | THF, DMF, Toluene | Solubilizes reactants and facilitates the reaction. |

Recent advancements have also focused on copper-free Sonogashira couplings to avoid the formation of alkyne homocoupling byproducts. nih.gov Furthermore, direct C-H alkynylation of phenols, while challenging, represents a more atom-economical approach. This would involve the direct coupling of 4-fluorophenol with an activated alkyne, guided by a directing group or a specific catalytic system that favors ortho-functionalization. nih.gov

Copper catalysts play a crucial role in alkyne chemistry, both as co-catalysts in Sonogashira reactions and as primary catalysts in their own right. Copper-catalyzed reactions can be used to synthesize 2-alkynyl phenols, which are valuable intermediates. rsc.orgresearchgate.netnih.gov For the synthesis of the target molecule, a copper-catalyzed coupling could be envisioned between a 2-halo-4-fluorophenol and a butynyl nucleophile.

Moreover, copper catalysis is instrumental in domino reactions where a 2-alkynylphenol, once formed, can undergo subsequent intramolecular cyclization to form benzofurans. rsc.orgresearchgate.net While not the primary goal here, this highlights the versatility of copper in manipulating these structures.

Modern synthetic chemistry is continuously evolving, with new catalytic systems emerging that offer improved selectivity and efficiency. For the synthesis of this compound, several emerging strategies are noteworthy:

Directed C-H Functionalization: The use of a directing group on the phenolic oxygen can guide a metal catalyst to selectively functionalize the ortho C-H bond. nih.gov After the butynyl group is installed, the directing group can be removed.

Electrochemical Methods: Electrochemical synthesis is gaining traction as a green and efficient method. Anodic oxidation can be used to promote iridium-catalyzed C-H alkynylation under mild conditions. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers another mild approach for C-H functionalization, potentially enabling the direct alkynylation of phenols.

Regioselective Introduction of the 3-Butyn-1-yl Side Chain

The primary challenge in the synthesis of this compound is achieving the desired ortho-regioselectivity. The hydroxyl group of a phenol is a strong ortho-, para-director in electrophilic aromatic substitution. However, direct Friedel-Crafts alkynylation is often problematic.

Alternative strategies for regioselective introduction of the side chain include:

Claisen Rearrangement: As mentioned in the retrosynthetic analysis, the Claisen rearrangement of allyl 4-fluorophenyl ether provides a reliable route to 2-allyl-4-fluorophenol. organic-chemistry.orgmasterorganicchemistry.com The resulting allyl group can then be converted to the 3-butyn-1-yl group through a sequence of chemical transformations.

Table 2: Potential Multi-Step Synthesis via Claisen Rearrangement

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | O-Allylation | Allyl bromide, K₂CO₃, Acetone | Allyl 4-fluorophenyl ether |

| 2 | Claisen Rearrangement | Heat (e.g., 200 °C) | 2-Allyl-4-fluorophenol |

| 3 | Isomerization | Base (e.g., KOBuᵗ) or Rh/Ru catalyst | 2-(Prop-1-en-1-yl)-4-fluorophenol |

| 4 | Oxidative Cleavage | O₃ then DMS; or OsO₄/NaIO₄ | 2-Formyl-4-fluorophenol |

| 5 | Corey-Fuchs Reaction | CBr₄, PPh₃ then n-BuLi | 2-(Ethynyl)-4-fluorophenol |

| 6 | Alkylation | NaH, then 1-bromo-2-chloroethane | 2-(3-Chloroprop-1-yn-1-yl)-4-fluorophenol |

| 7 | Cyanation & Reduction | NaCN then reduction | This compound |

Directed Ortho-Metalation (DoM): This strategy involves deprotonation of the ortho position of a protected 4-fluorophenol using a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile that can be converted to the butynyl group. The choice of protecting group for the phenol is crucial for the success of this approach.

Strategic Fluorination Approaches for Phenolic Scaffolds

The introduction of a fluorine atom onto a phenolic ring is a critical step in the synthesis of this compound and requires careful consideration of the available fluorination technologies. Both electrophilic and nucleophilic methods offer distinct advantages and challenges.

Electrophilic Fluorination Techniques

Electrophilic fluorination introduces a fluorine atom to an electron-rich aromatic ring using a reagent that delivers an electrophilic fluorine species (F). numberanalytics.com This approach is particularly suitable for the direct fluorination of phenols, which are activated towards electrophilic attack. A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly employed due to their stability, safety, and commercial availability. numberanalytics.comwikipedia.org

The reaction mechanism is thought to proceed via an S2-type pathway or a single-electron transfer (SET) process, although the exact mechanism can be substrate and reagent-dependent. wikipedia.org For phenols, electrophilic fluorination can sometimes lead to a mixture of ortho and para isomers, and in some cases, dearomatization can be a competing side reaction. numberanalytics.com The use of ionic liquids as additives has been shown to accelerate the reaction and can influence the regioselectivity. wikipedia.org Palladium-catalyzed C-H activation has also emerged as a powerful tool for the directed ortho-fluorination of phenols, offering high regioselectivity. juniperpublishers.com

| Reagent Class | Example Reagent | Key Features |

| N-F Reagents | Selectfluor® (F-TEDA-BF₄) | Stable, commercially available solid; reactions often performed in acetonitrile. |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Mild fluorinating agent with a broad substrate scope. brynmawr.edu |

| Palladium Catalysts | Pd(OAc)₂ with an F+ source | Enables directed ortho-C-H fluorination. juniperpublishers.com |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) anion (F⁻). This method is often challenged by the poor nucleophilicity of the fluoride ion in protic solvents due to strong hydrogen bonding. nih.gov However, the development of "naked" fluoride sources, such as tetraalkylammonium fluorides, has significantly improved the efficiency of these reactions.

A prominent strategy for the nucleophilic fluorination of phenols is deoxyfluorination, where the phenolic hydroxyl group is converted into a better leaving group. Reagents like PhenoFluor™ facilitate a concerted nucleophilic aromatic substitution, enabling the fluorination of even electron-rich phenols. nih.gov Another approach involves the conversion of phenols to aryl fluorosulfonates, which can then undergo nucleophilic fluorination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) without the need for a transition metal catalyst. brynmawr.edu

| Method | Reagent System | Key Features |

| Deoxyfluorination | PhenoFluor™ | Enables direct conversion of phenols to aryl fluorides; tolerates a wide range of functional groups. nih.gov |

| Aryl Fluorosulfonate Intermediate | SO₂F₂ followed by NMe₄F | Two-step process; proceeds under mild conditions with a broad substrate scope. |

| Metal-mediated | Ruthenium π-Complexes | Activates phenols for nucleophilic attack, expanding the scope to highly electron-rich systems. researchgate.net |

Mechanistic Insights from Oxidative Defluorination Studies of Related Fluorophenols

Understanding the mechanisms of C-F bond cleavage through oxidative defluorination provides valuable insights into the stability and potential degradation pathways of fluorinated phenols. Studies on heme dehaloperoxidases have shown that these enzymes can catalyze the oxidative dehalogenation, including defluorination, of aromatic compounds. acs.org The mechanism is proposed to initiate with a hydrogen atom abstraction from the phenolic group, followed by an OH rebound to the aromatic ring. acs.org The subsequent defluorination is often the rate-determining step.

Computational studies on biomimetic systems have further elucidated the process, suggesting that for perfluorinated arenes, the reaction can proceed through an electrophilic C-O addition followed by a 1,2-fluoride shift to form a ketone intermediate, which then rearranges to the phenol. nih.gov These studies highlight the remarkable stability of the C-F bond and the specific enzymatic or catalytic conditions required for its cleavage. The insights gained from these studies are crucial for designing stable fluorinated compounds and for understanding their environmental fate.

Synthetic Routes to Key Precursors and Advanced Intermediates

The construction of this compound relies on the efficient synthesis of its core building blocks: 4-fluorophenol and a suitable 3-butyn-1-yl synthon.

Preparation of 4-Fluorophenol and its Substituted Derivatives

4-Fluorophenol is a readily available starting material. One common industrial synthesis involves the diazotization of 4-fluoroaniline (B128567) followed by hydrolysis. cas.cz Another route is the "Halex" process, which involves the nucleophilic substitution of the chlorine atom in 4-chloronitrobenzene with fluoride at high temperatures, followed by reduction of the nitro group and subsequent diazotization and hydrolysis. cas.cz

For laboratory-scale synthesis, the oxidation of p-fluorophenylboronic acid with an oxidizing agent like hydrogen peroxide offers a convenient method. chemicalbook.comgoogle.com Additionally, the hydrolysis of 4-bromo-1-fluorobenzene under high temperature and pressure in the presence of a base can yield 4-fluorophenol. nih.gov

To introduce substituents at the 2-position, direct electrophilic substitution on 4-fluorophenol can be employed. For instance, iodination of 4-fluorophenol can yield 2-iodo-4-fluorophenol, a key intermediate for subsequent cross-coupling reactions. alfa-chemistry.comnih.gov

| Starting Material | Reagents | Product |

| 4-Fluoroaniline | NaNO₂, H₂SO₄, H₂O | 4-Fluorophenol |

| p-Fluorophenylboronic acid | H₂O₂ | 4-Fluorophenol |

| 4-Bromo-1-fluorobenzene | Base, Heat, Pressure | 4-Fluorophenol |

| 4-Fluorophenol | I₂, Oxidizing agent | 2-Iodo-4-fluorophenol |

Synthetic Strategies for 3-Butyn-1-yl Containing Synthons

The 3-butyn-1-yl fragment is typically introduced using a suitable synthon, with 3-butyn-1-ol being a common and versatile starting material. 3-Butyn-1-ol can be synthesized through the reaction of acetylene (B1199291) with ethylene (B1197577) oxide. google.com A Grignard-based approach involves the reaction of monoethynyl magnesium chloride with ethylene oxide. google.com

For coupling reactions, the terminal alkyne of 3-butyn-1-ol can be protected, for example, as a trimethylsilyl (B98337) (TMS) derivative. This is achieved by treating 3-butyn-1-ol with a strong base followed by chlorotrimethylsilane. orgsyn.org The hydroxyl group of 3-butyn-1-ol or its protected derivatives can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate alkylation reactions. Alternatively, the terminal alkyne can be directly coupled with an aryl halide in a Sonogashira reaction. wikipedia.org

| Synthon | Preparation Method | Application |

| 3-Butyn-1-ol | Acetylene + Ethylene Oxide | Starting material for further functionalization. |

| 4-(Trimethylsilyl)-3-butyn-1-ol | 3-Butyn-1-ol + Base + TMSCl | Protected alkyne for coupling reactions. |

| 3-Butyn-1-yl tosylate | 3-Butyn-1-ol + TsCl | Alkylating agent for introducing the butynyl group. |

Principles and Applications of Green Chemistry in the Synthesis of this compound and its Analogs

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of pharmaceutical intermediates. moderndynamics.inblazingprojects.com The core tenets of green chemistry, such as waste reduction, energy efficiency, and the use of safer chemicals, are particularly relevant in the production of complex molecules like this compound and its analogs. acs.orginstituteofsustainabilitystudies.com This section explores the application of these principles to devise more environmentally benign synthetic routes.

The traditional synthesis of substituted phenols and alkynes often involves multi-step processes that may utilize hazardous reagents and generate significant waste. rsc.org Green chemistry offers a paradigm shift, encouraging the development of processes that are not only efficient but also mindful of their environmental footprint. mdpi.com Key strategies in this endeavor include the use of catalysis, safer solvents, and atom-economical reactions. moderndynamics.inmdpi.com

One of the primary goals of green chemistry is to improve process efficiency, which leads to reduced production costs and a faster time-to-market for new drugs. instituteofsustainabilitystudies.com For instance, Pfizer reported a 50% reduction in waste by implementing green chemistry principles in their processes. instituteofsustainabilitystudies.com Similarly, Merck's redesign of the sitagliptin (B1680988) synthesis led to significant reductions in waste, hazardous reagents, water usage, and energy consumption. instituteofsustainabilitystudies.com

The application of green chemistry to the synthesis of this compound would focus on several key areas. A critical aspect is the alkylation of the phenol ring. Traditional Friedel-Crafts alkylation often employs Lewis acids that can be difficult to handle and generate stoichiometric waste. rsc.org A greener approach would involve the use of solid acid catalysts or catalytic systems that can be easily recovered and reused. rsc.orgwhiterose.ac.uk For example, silica-supported aluminum phenolate (B1203915) has been shown to be an effective and reusable catalyst for the ortho-alkylation of phenols. whiterose.ac.uk

The choice of solvent is another crucial factor. Replacing hazardous solvents like dichloromethane (B109758) and benzene (B151609) with safer alternatives such as water, ethanol, or supercritical carbon dioxide can significantly reduce toxicity and emissions. instituteofsustainabilitystudies.com In some cases, solvent-free reaction conditions can be achieved, further minimizing environmental impact. moderndynamics.in

Furthermore, the introduction of the fluorine atom onto the phenol ring can be a source of environmental concern. Traditional fluorination methods can involve harsh and hazardous reagents. cas.cnbeilstein-journals.org Recent advances in green fluorine chemistry focus on developing milder and more selective fluorination techniques. cas.cn

Electrochemical methods also present a promising green alternative. nih.govfrontiersin.orgscispace.comdntb.gov.ua These methods can often be performed at room temperature in the absence of harsh oxidants or metals, leading to cleaner reaction profiles and higher yields. nih.govfrontiersin.orgdntb.gov.ua For instance, the electrochemical cyclization of 2-alkynylphenols has been demonstrated as a sustainable approach. nih.govfrontiersin.orgdntb.gov.ua

The following table summarizes potential green chemistry strategies for the synthesis of this compound, comparing them with traditional methods.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Potential Benefits |

| Phenol Alkylation | Friedel-Crafts with Lewis Acids (e.g., AlCl₃) | Catalytic C-H alkylation using reusable solid acids or transition metal catalysts. rsc.orgwhiterose.ac.uk | Reduced catalyst waste, milder reaction conditions, improved selectivity. whiterose.ac.uk |

| Solvent Usage | Halogenated solvents (e.g., Dichloromethane) | Use of green solvents (e.g., water, ethanol) or solvent-free conditions. instituteofsustainabilitystudies.com | Reduced toxicity, lower emissions, easier workup. instituteofsustainabilitystudies.com |

| Fluorination | Balz-Schiemann reaction or use of hazardous fluorinating agents. cas.cn | Catalytic C-H fluorination with milder reagents. beilstein-journals.org | Increased safety, higher functional group tolerance. beilstein-journals.org |

| Overall Process | Multi-step synthesis with intermediate purifications. | One-pot or tandem reactions, electrochemical synthesis. acs.orgnih.gov | Reduced waste, higher atom economy, increased energy efficiency. acs.orgnih.gov |

Mechanistic Investigations and Chemical Transformations of 2 3 Butyn 1 Yl 4 Fluorophenol

Reactivity Profile of the 3-Butyn-1-yl Moiety

The terminal alkyne of the 3-butyn-1-yl group is the primary locus of reactivity on the side chain. Its high electron density and sp-hybridized carbons make it susceptible to a range of addition, coupling, and cyclization reactions.

Further Alkynylation and Alkyne-Based Coupling Reactions

The terminal C-H bond of the alkyne is acidic and can be deprotonated to form a potent acetylide nucleophile. This allows for further alkynylation and participation in various cross-coupling reactions, most notably the Sonogashira coupling. nih.govorganic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the terminal alkyne with aryl or vinyl halides. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.govbeilstein-journals.org These reactions are fundamental for extending the carbon skeleton and creating complex conjugated systems.

For instance, coupling 2-(3-Butyn-1-yl)-4-fluorophenol with a substituted aryl bromide would yield a diarylacetylene derivative, a common core in materials science and medicinal chemistry. The efficiency of such couplings can be optimized by screening various palladium sources, ligands, bases, and solvents. beilstein-journals.org

Table 1: Representative Conditions for Sonogashira Coupling of Terminal Alkynes

| Catalyst System | Base | Solvent | Typical Substrate | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | NEt₃ / Piperidine | THF / DMF | Aryl Iodides/Bromides | The classic and widely used protocol. nih.gov |

| Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Aryl Bromides | A highly effective copper-free system. beilstein-journals.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Amine Base | Various | Aryl Bromides | Versatile catalyst for room temperature reactions. organic-chemistry.org |

This table presents generalized conditions for Sonogashira reactions based on literature for similar substrates. Specific conditions for this compound would require experimental optimization.

Pericyclic and Cycloaddition Reactions (e.g., Diels-Alder, Huisgen Cycloadditions)

The alkyne moiety can serve as a 2π-electron component (a "dipolarophile" or "dienophile") in various cycloaddition reactions. libretexts.org

[4+2] Cycloadditions (Diels-Alder Reaction): While less reactive than electron-deficient alkynes, the triple bond in this compound can react with electron-rich dienes, particularly in intramolecular contexts or under thermal or Lewis acid-catalyzed conditions, to form six-membered rings. libretexts.orgwilliams.edu

[3+2] Cycloadditions (Huisgen 1,3-Dipolar Cycloaddition): This is a highly efficient method for constructing five-membered heterocycles. uchicago.edu The reaction of the alkyne with a 1,3-dipole, such as an azide, yields a triazole. The copper-catalyzed version (CuAAC) is a cornerstone of "click chemistry," prized for its high yields, regioselectivity (forming the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups. researchgate.net This would allow the phenolic alkyne to be readily conjugated to other molecules, such as biomolecules or polymers.

Furthermore, intramolecular cyclization of 2-alkynylphenols, a class of compounds to which the title molecule belongs, can be catalyzed by various transition metals (e.g., palladium, rhodium, copper) to produce substituted benzofurans, which are prevalent motifs in biologically active compounds. acs.orgnih.govfrontiersin.org

Table 2: Potential Cycloaddition Reactions of the Alkyne Moiety

| Reaction Type | Reagent | Product Type | Catalyst (if any) |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexadiene | Heat or Lewis Acid |

| [3+2] Huisgen Cycloaddition | Organic Azide | 1,2,3-Triazole | Cu(I) or Ru(II) |

| [3+2] Huisgen Cycloaddition | Nitrile Oxide | Isoxazole | Heat |

This table illustrates potential cycloaddition pathways for the alkyne functionality.

Selective Hydrogenation and Hydrodeuteration Reactions

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the catalyst and reaction conditions. acs.org

Cis-Alkene Formation: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) or Pd/BaSO₄, will selectively produce the cis-alkene (Z-isomer). msu.edu

Trans-Alkene Formation: Reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields the trans-alkene (E-isomer).

Alkane Formation: Complete reduction to the corresponding alkane, 2-(butyl)-4-fluorophenol, can be achieved using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. msu.edu

The selective hydrogenation of similar structures, such as 2-methyl-3-butyn-2-ol, has been studied extensively, with catalysts like Pd/ZnO showing high selectivity towards the corresponding alkene. unil.chresearchgate.netuu.nl These methodologies are directly applicable to this compound. Hydrodeuteration, the addition of deuterium (B1214612) (D₂), can be accomplished using analogous catalytic systems to install deuterium atoms stereoselectively, a valuable tool in mechanistic studies and for creating isotopically labeled compounds.

Table 3: Catalytic Systems for Selective Alkyne Hydrogenation

| Catalyst System | Reagent | Product | Stereochemistry |

|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | H₂ | Alkene | Cis (Z) |

| Pd/ZnO | H₂ | Alkene | High selectivity for alkene over alkane. uu.nl |

| Na / NH₃ (l) | H⁺ source | Alkene | Trans (E) |

This table summarizes common methods for the controlled reduction of alkynes.

Alkyne Metathesis and Related Olefinations

Alkyne metathesis involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by high-valent transition metal alkylidyne complexes (e.g., molybdenum or tungsten). beilstein-journals.orgrsc.orguwindsor.ca this compound could undergo a self-metathesis reaction to produce a symmetrical diyne and 2-butyne (B1218202) as a byproduct. More synthetically useful is cross-metathesis with another alkyne, allowing for the construction of new, unsymmetrical internal alkynes. nih.govacs.org Ring-closing alkyne metathesis (RCAM) is a powerful strategy for synthesizing macrocyclic compounds. uwindsor.caacs.org

Table 4: Common Catalyst Types for Alkyne Metathesis

| Catalyst Type | Metal Center | Common Ligands | Notes |

|---|---|---|---|

| Schrock Catalysts | Tungsten (W) or Molybdenum (Mo) | Alkoxides (e.g., -OC(CF₃)₂(CH₃)) | Highly active, well-defined alkylidyne complexes. beilstein-journals.orguwindsor.ca |

| Mortreux Catalysts | Molybdenum (Mo) | Phenols | In situ generated catalysts, often require high temperatures. uwindsor.ca |

This table provides an overview of catalyst families used in alkyne metathesis.

Hydration and Other Nucleophilic Additions to the Alkyne

The alkyne triple bond is susceptible to attack by nucleophiles, often activated by an electrophile. msu.edu

Hydration: The addition of water across the triple bond yields an enol intermediate, which rapidly tautomerizes to the more stable ketone.

Markovnikov Hydration: Reaction with aqueous sulfuric acid in the presence of a mercury(II) sulfate (B86663) catalyst (oxymercuration-demercuration) results in the Markovnikov addition of water, producing a methyl ketone. For this compound, this would yield 4-(4-fluoro-2-hydroxyphenyl)butan-2-one.

Anti-Markovnikov Hydration: Hydroboration-oxidation, involving the addition of a borane (B79455) reagent (like disiamylborane (B86530) or 9-BBN to prevent reaction at the phenol) followed by oxidation with hydrogen peroxide and base, results in anti-Markovnikov addition to form an aldehyde. msu.edu This would yield 4-(4-fluoro-2-hydroxyphenyl)butanal.

Other Nucleophilic Additions: Other nucleophiles, such as alcohols or amines, can add across the triple bond under appropriate catalytic conditions to form enol ethers or enamines, respectively. nih.gov Halogen acids (HX) also add across the triple bond, typically following Markovnikov's rule. libretexts.org

Table 5: Regioselectivity in Alkyne Hydration

| Method | Reagents | Intermediate | Final Product | Regioselectivity |

|---|---|---|---|---|

| Oxymercuration-Demercuration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone | Markovnikov |

This table contrasts the two primary methods for alkyne hydration.

Reactivity Profile of the 4-Fluorophenol (B42351) Core

The 4-fluorophenol core possesses two main sites for chemical modification: the phenolic hydroxyl group and the aromatic ring itself. The substituents already present—the strongly activating hydroxyl group, the deactivating but ortho-, para-directing fluorine atom, and the alkyl side chain—collectively influence the regiochemical outcome of further reactions.

The hydroxyl group is a powerful ortho-, para-director for electrophilic aromatic substitution. Since the para position is blocked by fluorine, incoming electrophiles are strongly directed to the positions ortho to the hydroxyl group (C3 and C5). researchgate.net The C5 position is sterically unhindered, while the C3 position is adjacent to the butynyl side chain, which may exert some steric influence.

Reactions of the Hydroxyl Group: The phenolic proton is acidic and can be removed by a base. The resulting phenoxide is a strong nucleophile and can undergo O-alkylation (Williamson ether synthesis) or O-acylation to form esters. These reactions can also serve as a method to protect the hydroxyl group while performing chemistry on the alkyne side chain.

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to occur primarily at the C5 position.

Nucleophilic Aromatic Substitution: The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated by strong electron-withdrawing groups. While direct displacement is unlikely under standard conditions, ipso-substitution, where an incoming electrophile attacks the carbon bearing the fluorine, has been observed in specific cases, such as amination reactions of 4-fluorophenol under Lewis acid catalysis. acs.org

Oxidation: The phenol (B47542) ring is susceptible to oxidation, especially under harsh conditions, which can lead to the formation of quinone-type structures or ring-opening. libretexts.org

Table 6: Summary of Potential Reactions of the 4-Fluorophenol Core

| Reaction Type | Reagent(s) | Typical Product | Position of Reaction |

|---|---|---|---|

| O-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | Ether | Oxygen |

| O-Acylation | Base (e.g., Pyridine), Acyl Halide | Ester | Oxygen |

| Electrophilic Halogenation | Br₂, FeBr₃ | Bromo-substituted phenol | C5 (major), C3 |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenol | C5 (major), C3 |

This table outlines key transformations targeting the aromatic core of the molecule.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for functionalizing aromatic compounds. In these reactions, an electrophile attacks the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iq The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the ring—the hydroxyl (-OH) group and the fluorine (-F) atom.

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in The fluorine atom, while also an ortho, para-director, is considered a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. libretexts.org In the case of this compound, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions that this compound could undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO2) group onto the aromatic ring, likely at the position ortho to the hydroxyl group. mnstate.edu

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst would result in the substitution of a hydrogen atom with a halogen. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or an acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the aromatic ring. lkouniv.ac.in However, the presence of the phenolic hydroxyl group can complicate these reactions, often requiring protection of the hydroxyl group prior to the reaction.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Butyn-1-yl)-4-fluoro-6-nitrophenol |

| Bromination | Br₂, FeBr₃ | 2-Bromo-6-(3-butyn-1-yl)-4-fluorophenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with protected phenol) | Acyl-substituted derivative at the ortho position to the hydroxyl group |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) offers a complementary approach to functionalizing the aromatic ring of this compound. In contrast to EAS, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

In this compound, the fluorine atom can act as a leaving group in SNAr reactions. smolecule.com The success of such a reaction would typically require the presence of additional activating groups, such as a nitro group, positioned ortho or para to the fluorine. masterorganicchemistry.com Without such activation, the conditions required for nucleophilic substitution of the fluorine atom would likely be harsh.

A potential SNAr pathway involves the generation of a phenoxyl radical. The formation of a radical intermediate can significantly lower the energy barrier for nucleophilic attack, enabling substitution on otherwise unactivated aryl halides. osti.gov

Another possible mechanism for nucleophilic substitution on the aromatic ring is through the formation of a benzyne (B1209423) intermediate. This highly reactive species can be generated by treating the aryl halide with a strong base, followed by the addition of a nucleophile. libretexts.org

Oxidative Pathways and Electrophilic Activation of the Phenolic Ring

The phenolic hydroxyl group of this compound can be a focal point for oxidative transformations. Oxidation of the phenol can lead to the formation of a phenoxyl radical, which can then participate in various coupling reactions or further oxidation processes.

Furthermore, the phenolic ring can be activated towards electrophilic attack through oxidation. This "homolysis-enabled electronic activation" strategy involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby activating the ring for nucleophilic aromatic substitution. osti.gov This approach provides a pathway to functionalize the ring under milder conditions than traditional SNAr reactions.

Directed ortho Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. organic-chemistry.org

The hydroxyl group of this compound can act as a directing group for ortho-metalation, although it is considered a weaker DMG compared to groups like amides or carbamates. organic-chemistry.orgnih.gov To enhance its directing ability, the hydroxyl group is often converted to a more potent DMG, such as a methoxymethyl (MOM) ether or a carbamate. organic-chemistry.org Following the DoM procedure, the introduced functional group would be positioned ortho to the original hydroxyl group.

| Directing Group | Metalating Agent | Electrophile (E+) | Product |

| -OH | n-BuLi, t-BuLi | CO₂ | 2-(3-Butyn-1-yl)-4-fluoro-6-hydroxybenzoic acid |

| -OMOM | s-BuLi, TMEDA | RCHO | 2-(3-Butyn-1-yl)-4-fluoro-6-(hydroxymethyl)phenol derivative |

| -OCONEt₂ | s-BuLi | Me₃SiCl | 2-(3-Butyn-1-yl)-4-fluoro-6-(trimethylsilyl)phenol derivative |

Intramolecular Cyclization Cascades and Skeletal Rearrangements

The presence of both a phenolic hydroxyl group and a terminal alkyne in this compound creates the potential for intramolecular cyclization reactions. These reactions can lead to the formation of new heterocyclic ring systems, which are valuable scaffolds in medicinal chemistry and materials science.

For example, under appropriate conditions, the phenolic oxygen could attack the alkyne, leading to the formation of a furan (B31954) or a pyran ring fused to the benzene ring. This type of cyclization can often be promoted by acid or metal catalysts.

Transition Metal-Mediated and Organocatalytic Transformations of this compound

The alkyne functionality of this compound is a versatile handle for a wide array of transition metal-catalyzed and organocatalytic transformations. These reactions allow for the elaboration of the butynyl side chain, introducing new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Mediated Transformations:

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form a new carbon-carbon bond. smolecule.com

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the alkyne, yielding an aldehyde after oxidation.

Alkyne Metathesis: This reaction, catalyzed by specific transition metal complexes, can be used to form new alkynes.

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as the [2+2+2] cycloaddition with other alkynes to form substituted benzene rings.

Organocatalytic Transformations:

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for transforming the alkyne group. For instance, proline and its derivatives can catalyze the addition of nucleophiles to the alkyne.

The diverse reactivity of this compound, stemming from its unique combination of functional groups, makes it a valuable and versatile platform for the synthesis of complex organic molecules.

Advanced Spectroscopic and Structural Characterization of 2 3 Butyn 1 Yl 4 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule. A full analysis of 2-(3-Butyn-1-yl)-4-fluorophenol would require a suite of NMR experiments.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would be essential to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. For this compound, one would anticipate signals corresponding to the phenolic hydroxyl (-OH) proton, the three aromatic protons on the fluorophenol ring, the two methylene (B1212753) groups (-CH₂-) of the butynyl side chain, and the terminal alkyne (C≡C-H) proton. The coupling constants (J-values) between adjacent protons would be critical for confirming the substitution pattern on the aromatic ring. Without experimental data, a table of chemical shifts and coupling constants cannot be compiled.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For the expected structure, ten distinct signals would be predicted: six for the aromatic ring (with the carbon bearing the fluorine showing a characteristic coupling), two for the butynyl side chain carbons, and two for the terminal alkyne carbons. The chemical shifts would provide information about the electronic environment of each carbon atom. For example, the carbon attached to the hydroxyl group (C-1) and the carbon bonded to the fluorine atom (C-4) would have characteristic downfield shifts. No spectral data is currently available to populate a data table.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide valuable and highly specific information. This technique is extremely sensitive to the local electronic environment. A single signal would be expected for the fluorine atom in this compound. Its chemical shift and coupling to the ortho and meta protons on the aromatic ring (observed in both ¹H and ¹⁹F spectra) would definitively confirm the fluorine's position. This crucial piece of characterization data is not found in the literature.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between the aromatic protons and within the butynyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹J-coupling), linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds, ²J and ³J) between protons and carbons, which is vital for piecing together the molecular skeleton. For example, it would show correlations from the benzylic protons of the butynyl chain to the aromatic carbons, confirming the attachment point of the side chain to the ring.

No such 2D NMR studies for this compound have been published.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Interpretation of Vibrational Modes and Frequency Assignments

An Infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands for several functional groups. These would include a broad O-H stretching vibration for the phenol (B47542) group (around 3200-3600 cm⁻¹), a sharp C≡C-H stretching vibration for the terminal alkyne (around 3300 cm⁻¹), a weak C≡C triple bond stretch (around 2100-2150 cm⁻¹), C-H stretching vibrations for the aromatic ring and the CH₂ groups (around 2850-3100 cm⁻¹), C=C stretching vibrations within the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching vibration (around 1150-1250 cm⁻¹).

A Raman spectrum would complement the IR data. Non-polar bonds often give strong Raman signals, so the C≡C and aromatic C=C stretching vibrations would be expected to be prominent.

A detailed table of vibrational frequencies and their corresponding mode assignments cannot be created without experimental spectra. For a molecule with 21 atoms, a non-linear structure, one would expect 3N-6 = 3(21)-6 = 57 normal modes of vibration. The specific frequencies of these modes are unique to the molecule's structure and are not available for this compound.

In-depth Spectroscopic and Structural Data for this compound Not Publicly Available

Following an extensive search of scientific literature and chemical databases for detailed experimental data on the compound this compound, it has been determined that specific research findings required to populate an advanced spectroscopic and structural characterization are not publicly available at this time.

The inquiry sought to compile a detailed article covering solid-state and solution-phase vibrational studies (FTIR and Raman), electronic spectroscopy (UV-Vis absorption and chromophore analysis), high-resolution mass spectrometry (HRMS) for molecular formula confirmation and fragmentation analysis, and X-ray crystallography for solid-state structural elucidation.

While general principles and methodologies for these advanced analytical techniques are well-documented uni-saarland.dencsu.eduuzh.chfaccts.despectroscopyonline.comlibretexts.org, and data exists for structurally related compounds such as 4-fluorophenol (B42351) derivatives and other butynyl-containing molecules nih.govnih.govscbt.com, a dedicated, published study containing the specific experimental spectra, transition data, fragmentation patterns, and crystallographic parameters for this compound could not be located. The chemical formula for this compound is C₁₀H₉FO smolecule.com.

Consequently, the creation of a scientifically accurate article with detailed research findings, including data tables for vibrational frequencies, electronic absorption maxima, mass spectrometry fragments, and crystal structure parameters, is not possible. Such an article would require access to primary research data that does not appear to have been published in the accessible domain.

Computational Chemistry and Theoretical Investigations of 2 3 Butyn 1 Yl 4 Fluorophenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures and properties. These methodologies, rooted in quantum mechanics, solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. For a multi-atomic system like 2-(3-Butyn-1-yl)-4-fluorophenol, exact solutions are not feasible, necessitating the use of sophisticated approximation methods. These computational tools are invaluable for exploring molecular geometries, vibrational spectra, and electronic properties, providing a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying polyatomic molecules. researchgate.net Unlike other methods that deal with the complex many-electron wavefunction, DFT focuses on the much simpler electron density to calculate the molecule's energy and other properties. This approach provides a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT calculations are routinely used to investigate the properties of phenolic and fluorinated compounds, offering reliable predictions of their behavior. researchgate.netacs.org

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like this compound, this involves not just determining bond lengths and angles, but also identifying the most stable conformers. Conformational analysis is crucial as different spatial arrangements of the butynyl side chain and the hydroxyl group can have different energies and, consequently, different populations at thermal equilibrium.

The process involves starting with an initial guess for the geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. This search on the potential energy surface reveals local minima, which correspond to stable conformers. The relative energies of these conformers are then calculated to determine the global minimum, representing the most probable structure of the molecule. The flexibility of the butynyl side chain, due to rotation around its single bonds, gives rise to several possible conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

| Conformer A (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |

| Conformer B | 60° (gauche) | 3.15 | 20.1 |

| Conformer C | -60° (gauche) | 3.25 | 4.6 |

Note: This table is illustrative. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Density Functional Theory (DFT) Based Approaches

Computational Prediction of Vibrational Frequencies and Spectral Correlation

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.gov After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.net

For this compound, key vibrational modes would include the O-H stretching of the phenol (B47542) group, the C≡C and ≡C-H stretching of the terminal alkyne, C-F stretching, and various stretching and bending modes of the aromatic ring. Comparing the computed spectrum with experimental data allows for a detailed structural confirmation. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so a scaling factor is commonly applied for better agreement. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Phenolic OH | 3550 | 3600-3500 |

| C-H Stretch | Alkyne (≡C-H) | 3305 | 3320-3310 |

| C≡C Stretch | Alkyne | 2125 | 2140-2100 |

| C-C Stretch | Aromatic Ring | 1610, 1505 | 1625-1430 |

| C-O Stretch | Phenol | 1255 | 1260-1180 |

| C-F Stretch | Fluoroaromatic | 1230 | 1270-1120 |

Note: This table presents expected values based on typical DFT performance and known spectral data for similar functional groups. nih.govresearchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Band Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic properties and its propensity to engage in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom. The LUMO is likely to be distributed over the aromatic ring and potentially the butynyl group. The fluorine substituent, being electron-withdrawing, would lower the energy of both orbitals.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Band Gap

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap | 5.20 |

Note: These values are illustrative and would be obtained from DFT calculations. researchgate.netresearchgate.net

Electrostatic Potential (MEP) Mapping and Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netyoutube.com It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue).

For this compound, the MEP map would reveal several key features:

Negative Regions: The most negative potential would be concentrated around the phenolic oxygen atom and the fluorine atom due to their high electronegativity. These regions represent likely sites for electrophilic attack and hydrogen bond acceptance.

Positive Regions: A strongly positive region would be located on the hydrogen atom of the hydroxyl group, highlighting its acidic nature and its role as a hydrogen bond donor. A less intensely positive region would be expected on the terminal hydrogen of the alkyne group.

π-System: The π-electron cloud of the aromatic ring would also exhibit a region of negative potential, though less intense than that of the oxygen or fluorine atoms.

This detailed charge landscape allows for the prediction of how the molecule will interact with other reagents, substrates, or biological targets. researchgate.netacs.org

Non-covalent interactions (NCI), such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure, stability, and aggregation properties of molecules. libretexts.org Computational methods like NCI plot analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize these weak interactions.

In this compound, several non-covalent interactions are possible:

Intramolecular Hydrogen Bonding: A potential weak intramolecular hydrogen bond could exist between the hydrogen of the hydroxyl group and the adjacent fluorine atom (O-H···F). However, studies on similar molecules like 2-fluorophenol (B130384) suggest this interaction may be weak or absent, with through-space coupling being a more dominant factor. researchgate.net Another possibility is an O-H···π interaction with the alkyne's triple bond.

Intermolecular Hydrogen Bonding: In the solid state or in solution, strong intermolecular hydrogen bonds of the O-H···O type would likely dominate, leading to the formation of dimers or larger molecular aggregates.

NCI analysis would visualize these interactions as specific surfaces in real space, allowing for the quantification of their strength and nature, which is essential for understanding the molecule's physical properties and its behavior in different environments. researchgate.net

No Published Research Found for this compound

A comprehensive search for computational chemistry and theoretical investigations into the chemical compound this compound has yielded no specific published research studies. Therefore, the detailed analysis requested in the specified article outline cannot be provided at this time.

Extensive searches for scholarly articles and data pertaining to the thermochemical properties, stability analysis, Møller-Plesset Perturbation Theory (MP2) calculations, Time-Dependent DFT (TD-DFT) for excited state properties, Molecular Dynamics (MD) simulations, intramolecular hydrogen bonding, stereoelectronic effects, and computational elucidation of reaction mechanisms specifically for this compound did not return any relevant results.

Therefore, the following sections of the proposed article remain unwritten due to the absence of available data:

Computational Elucidation of Reaction Mechanisms and Transition States

Further research and publication in the field of computational chemistry would be required to provide the specific data and analysis requested for this compound.

Advanced Applications and Derivatization Strategies for 2 3 Butyn 1 Yl 4 Fluorophenol in Organic Synthesis

Strategic Role as a Synthetic Intermediate in Complex Molecular Architectures

2-(3-Butyn-1-yl)-4-fluorophenol is a uniquely functionalized building block that serves as a valuable intermediate in the synthesis of complex molecular architectures. smolecule.com Its structure incorporates three distinct and orthogonally reactive functional groups: a phenolic hydroxyl group, a terminal alkyne, and a fluorinated aromatic ring. This trifecta of reactivity allows for sequential, controlled modifications, making it a powerful tool for constructing intricate molecular frameworks, such as polycyclic aromatic hydrocarbons and complex heterocyclic systems.

The primary utility of this compound lies in its capacity to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The terminal alkyne is particularly versatile, readily undergoing reactions such as Sonogashira, Glaser, and Heck couplings, as well as cycloaddition reactions. smolecule.comunibo.it For instance, palladium-catalyzed coupling reactions are a cornerstone of modern synthesis, and this compound is an ideal substrate. uva.esbath.ac.uk The alkyne can be coupled with aryl or vinyl halides to extend the carbon skeleton significantly.

Furthermore, the 2-alkynylphenol motif is a well-established precursor for the synthesis of benzofurans, a common scaffold in biologically active natural products and pharmaceuticals. chemistryviews.orgumanitoba.ca Intramolecular cyclization, often catalyzed by transition metals like palladium, gold, or copper, can proceed via hydroalkoxylation of the alkyne by the phenolic oxygen, leading directly to the fused heterocyclic system. The fluorine atom on the phenyl ring can further modulate the electronic properties and biological activity of the final complex molecule.

The butynyl side chain also provides strategic advantages. It can be hydrogenated to the corresponding alkyl or alkenyl chain, introducing conformational flexibility or specific geometric constraints into the target molecule. This strategic placement of reactive handles makes this compound a key intermediate for building complex structures like those found in marine alkaloids or other natural products. uva.es

Scaffold Potential for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. nih.govnih.gov The success of a DOS campaign relies on starting materials, or scaffolds, that can be elaborated through divergent reaction pathways. This compound is an exemplary scaffold for DOS due to the orthogonal reactivity of its functional groups. smolecule.comresearchgate.net Each functional group can be addressed with specific reagents and conditions, allowing for the systematic generation of a library of diverse compounds from a single starting material. nih.gov

The principle of DOS is to maximize structural, stereochemical, and functional group diversity. nih.gov Starting with this compound, a chemist can exploit its pluripotent nature. The phenolic hydroxyl allows for etherification, esterification, or conversion to a triflate for cross-coupling. The terminal alkyne is a gateway to transition metal-catalyzed reactions, "click" chemistry (e.g., azide-alkyne cycloadditions), and hydration or hydroboration-oxidation to introduce new carbonyl or hydroxyl functionalities. smolecule.com The aromatic ring, activated by the hydroxyl group and substituted by fluorine, can undergo further electrophilic or nucleophilic aromatic substitution. kyoto-u.ac.jp

A hypothetical DOS strategy starting from this scaffold could involve a "build/couple/pair" approach. In the "couple" phase, each of the three functional groups could be independently reacted with a diverse set of building blocks. In the subsequent "pair" phase, intramolecular reactions between the newly introduced functionalities could generate a wide array of complex and diverse heterocyclic and polycyclic skeletons.

| Functional Group | Reaction Type | Building Blocks (Examples) | Resulting Structure |

| Phenolic OH | Etherification | Alkyl halides (R-X), Propargyl bromide | O-Alkyl/Propargyl ethers |

| Esterification | Acid chlorides (RCOCl), Sulfonyl chlorides (RSO₂Cl) | Aryl esters/sulfonates | |

| Terminal Alkyne | Sonogashira Coupling | Aryl iodides (Ar-I) | 2-(Arylethynyl) derivatives |

| Azide-Alkyne Cycloaddition | Organic azides (R-N₃) | 1,2,3-Triazole derivatives | |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone derivatives | |

| Aromatic Ring | Electrophilic Bromination | Br₂, FeBr₃ | Introduction of Br ortho/meta to OH |

| Nitration | HNO₃, H₂SO₄ | Introduction of NO₂ group |

Precursor for the Synthesis of Advanced Materials (e.g., Fluorinated Liquid Crystals)

Fluorinated compounds are of immense importance in materials science, particularly in the field of liquid crystals (LCs) used in modern display technologies. rsc.orgmdpi.com The incorporation of fluorine atoms into a mesogen (a liquid crystal molecule) can significantly influence its physical properties, such as dielectric anisotropy (Δε), viscosity, and melting point. rsc.orgbeilstein-journals.org this compound is a promising precursor for creating novel fluorinated liquid crystals.

The 4-fluorophenol (B42351) moiety is a common structural element in LCs with negative dielectric anisotropy, which are required for technologies like vertical alignment (VA) displays. beilstein-journals.org The fluorine atom, with its high electronegativity, introduces a strong dipole moment perpendicular to the long axis of the molecule.

The synthesis of rod-like (calamitic) liquid crystals typically involves the coupling of several aromatic rings to form a rigid core, with flexible alkyl or alkoxy chains at the termini. mdpi.comscholaris.ca this compound provides several synthetic handles to construct such molecules:

Phenol (B47542) Functionalization: The hydroxyl group can be readily converted into an ether or an ester linkage, which can connect the fluorophenyl ring to another part of the mesogenic core or to a terminal alkyl chain. scholaris.ca

Alkyne Functionalization: The terminal alkyne is a powerful tool for core extension. It can participate in palladium-catalyzed Sonogashira coupling with other halogenated aromatic rings to build a poly-aromatic system. unibo.it Alternatively, the alkyne can be selectively reduced to an alkene or a saturated four-carbon (butyl) chain, which can serve as the flexible tail required for many liquid crystalline phases.

For example, a plausible route to a liquid crystal molecule could involve a Sonogashira coupling of this compound with a second halogenated aromatic unit, followed by esterification of the phenolic hydroxyl with a third aromatic carboxylic acid bearing a terminal alkyl chain. This modular approach allows for the systematic tuning of the final material's properties. mdpi.com

Design and Synthesis of Ligands for Coordination Chemistry

The development of new ligands is crucial for advancing transition metal catalysis, materials science, and bioinorganic chemistry. nih.govbhu.ac.in this compound is a versatile platform for designing novel mono- or polydentate ligands. The phenolic oxygen, the alkyne π-system, and the aromatic ring can all be involved in metal coordination or serve as points for further functionalization to introduce desired donor atoms.

The phenolic oxygen itself can act as a hard donor atom, coordinating to a variety of metal centers as a phenolate (B1203915) anion. unibe.ch More complex ligands can be readily synthesized. A common strategy is the formation of Schiff base ligands through condensation of the phenol with an aldehyde and a primary amine. nih.gov By choosing a diamine or an amino-alcohol, multidentate ligands with N, O-donor sets can be easily prepared, which are known to form stable complexes with a range of transition metals. bhu.ac.incore.ac.uk

The alkyne functionality offers additional possibilities. It can coordinate to transition metals in a η²-fashion or be used to link the phenol moiety to other coordinating groups. For example, coupling the alkyne with a halopyridine via a Sonogashira reaction would generate a bidentate N,O-ligand. The fluorine atom, while not typically a strong coordinating atom, influences the electronic properties (Lewis basicity) of the phenolic oxygen, thereby tuning the properties of the resulting metal complex.

| Ligand Type | Synthetic Strategy | Coordinating Atoms | Potential Metal Ions |

| Phenolate | Deprotonation with base | O | Lanthanides, Alkali metals |

| Schiff Base | Condensation with R-CHO and R'-NH₂ | N, O | Co(II), Ni(II), Cu(II), Zn(II) |

| Alkynyl Pyridine | Sonogashira coupling with halopyridine | N, O | Pd(II), Pt(II), Rh(I) |

| Phosphino-alkyne | Coupling with halophenylphosphine | P, O | Rh(I), Ru(II), Pd(II) |

Exploitation in Chemo- and Regioselective Functionalization Methodologies

Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions on a molecule) are central challenges in organic synthesis. nih.govacs.org Molecules like this compound, which possess multiple reactive sites, are excellent substrates for developing and showcasing selective functionalization methods. smolecule.com The distinct electronic and steric nature of the phenol, alkyne, and fluoroaromatic groups allows for their individual manipulation while leaving the others intact.

The high acidity of the phenolic proton compared to the acetylenic proton allows for selective deprotonation and subsequent O-alkylation or O-acylation under basic conditions. Palladium-catalyzed reactions, such as Sonogashira or Stille coupling, can be performed selectively on the terminal alkyne without affecting the fluorinated aromatic ring or the phenol, provided a suitable base is used that does not deprotonate the phenol. unibo.it Conversely, C-H functionalization of the aromatic ring, particularly at the ortho position to the directing hydroxyl group, can be achieved using specific catalytic systems, leaving the alkyne untouched. nih.govrsc.org

The terminal alkyne is also amenable to highly chemoselective "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a triazole ring, or thiol-yne radical additions to introduce sulfur-containing moieties. acs.org Furthermore, the alkyne can be selectively hydrated to form a methyl ketone or undergo hydroboration-oxidation to yield an aldehyde, all while preserving the fluorophenol core. smolecule.com This selective reactivity makes this compound an ideal model system for methodological studies and a versatile tool for the efficient construction of highly functionalized molecules.

| Target Site | Reaction | Reagents | Product Type |

| Phenolic OH | Williamson Ether Synthesis | R-Br, K₂CO₃ | Aryl ether |

| Terminal Alkyne | Sonogashira Coupling | Ar-I, Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted alkyne |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | R-N₃, CuSO₄, Na-Ascorbate | 1,4-disubstituted Triazole |

| Aromatic Ring | Ortho-C-H Thiolation | R-SH, Co(II), Ac₂O | 2-Thio-substituted phenol |

| Alkyne Chain | Alkyne Metathesis | Schrock or Grubbs catalysts | Symmetrical/unsymmetrical internal alkynes |

Future Research Perspectives and Unaddressed Challenges

Innovation in Sustainable and Efficient Synthetic Routes for 2-(3-Butyn-1-yl)-4-fluorophenol

Current synthetic strategies for this compound often rely on multi-step processes that may involve harsh reagents or protecting groups. Future research should prioritize the development of more sustainable and efficient synthetic methodologies. This includes exploring greener alternatives to traditional methods, which are often characterized by their atom economy and reduced environmental impact. researchgate.netbeilstein-journals.org

Key areas for innovation include:

Catalytic C-H Activation/Alkylation: Direct C-H functionalization of 4-fluorophenol (B42351) with a suitable butynylating agent would represent a significant leap in efficiency by eliminating the need for pre-functionalized starting materials.

Novel Fluorination and Alkynylation Methods: Investigating milder and more selective fluorinating agents and developing novel palladium-catalyzed cross-coupling techniques for the introduction of the butynyl group could improve yields and reduce byproducts. smolecule.com One potential avenue is the exploration of tetrabutylammonium (B224687) hydroxide (B78521) with methanol (B129727) as a catalyst system, which has shown promise for the rapid and efficient cleavage of related compounds under milder conditions. beilstein-journals.org

Unveiling Novel Reactivity Pathways and Transformations of the Compound

The reactivity of this compound is largely dictated by its three key functional groups: the terminal alkyne, the phenolic hydroxyl group, and the fluorinated aromatic ring. While some reactions like nucleophilic substitution and alkyne transformations (e.g., Sonogashira coupling) are known, a vast landscape of its chemical behavior remains unexplored. smolecule.com

Future investigations should focus on:

Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." nih.gov This would enable the facile synthesis of a diverse library of 1,2,3-triazole-containing derivatives with potential applications in drug discovery and materials science.

Multi-component Reactions: Designing novel multi-component reactions involving the alkyne, phenol (B47542), and an additional reactant could lead to the rapid construction of complex molecular architectures from simple starting materials.

Intramolecular Cyclizations: Exploring conditions that promote intramolecular reactions, such as cyclization between the phenolic oxygen and the alkyne, could yield novel heterocyclic scaffolds like benzofurans. bath.ac.uk

Metal-Catalyzed Transformations: Beyond palladium, the use of other transition metals (e.g., gold, copper, rhodium) could unlock unique reactivity patterns of the alkyne and aromatic ring, leading to new and valuable transformations. unibo.it

Integration with Advanced Synthetic Methodologies: Flow Chemistry and Automation

The adoption of advanced synthetic technologies like flow chemistry and automation can significantly accelerate the exploration and optimization of reactions involving this compound. syrris.commdpi.com These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening. researchgate.net

Future research directions include:

Automated Synthesis and Optimization: Utilizing automated flow synthesis systems to rapidly screen various catalysts, solvents, and reaction conditions for the synthesis and derivatization of the title compound. syrris.com This approach can significantly reduce the time and resources required for process development. researchgate.net